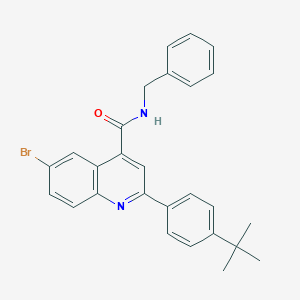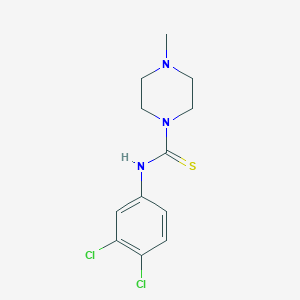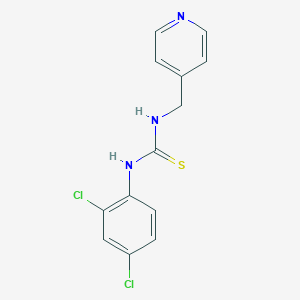![molecular formula C20H23NO3 B452657 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine](/img/structure/B452657.png)
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethoxy-phenoxymethyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-ethoxyphenol with benzyl chloride to form 4-ethoxybenzyl chloride. This intermediate is then reacted with 3-hydroxybenzaldehyde to produce 3-(4-ethoxy-phenoxymethyl)benzaldehyde. The final step involves the condensation of this intermediate with pyrrolidine and methanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-Methoxyphenoxy)methyl]-phenyl]-pyrrolidin-1-yl-methanone
- [3-(4-Methoxy-phenoxymethyl)-phenyl]-pyrrolidin-1-yl-methanone
Uniqueness
Compared to similar compounds, 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C20H23NO3 |
|---|---|
Molekulargewicht |
325.4g/mol |
IUPAC-Name |
[3-[(4-ethoxyphenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H23NO3/c1-2-23-18-8-10-19(11-9-18)24-15-16-6-5-7-17(14-16)20(22)21-12-3-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |
InChI-Schlüssel |
AEQYVHYCWKXLME-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCC3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1-adamantylacetyl)amino]-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452574.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452579.png)
![2-[4-(2-methylpropyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide](/img/structure/B452580.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B452582.png)
![Ethyl 2,4-dichloro-5-[(3,5-dimethylphenyl)sulfamoyl]benzoate](/img/structure/B452583.png)
![METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B452585.png)
![N-(3,4-dichlorophenyl)-2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452586.png)


![ethyl 6-amino-5-cyano-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452595.png)

